
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the mechanism of the reaction, the products formed, and the conditions favorable for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. The chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
- Although not directly related to betaine aldehyde, SQUIDs are sensitive magnetometers used in various scientific applications .
- For instance, it might enhance the detection of specific environmental markers (e.g., water quality, vegetation health) using satellite-based sensors .
Superconducting Quantum Interference Devices (SQUIDs)
Remote Sensing and Environmental Monitoring
Soil Science and Environmental Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves the reaction of (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride with ethyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride", "Ethyl acrylate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in a suitable solvent (e.g. water).", "Step 2: Add a stoichiometric amount of ethyl acrylate to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction.", "Step 4: Stir the reaction mixture at a suitable temperature (e.g. room temperature) for a suitable amount of time (e.g. 24 hours).", "Step 5: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to precipitate the desired product.", "Step 6: Collect the precipitated product by filtration and wash with a suitable solvent (e.g. water).", "Step 7: Dry the product under vacuum to obtain (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate as a white solid." ] } | |
CAS RN |
90471-79-7 |
Product Name |
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate |
Molecular Formula |
C11H19NO7 |
Molecular Weight |
277.27 |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 |
InChI Key |
HNSUOMBUJRUZHJ-UEMBJLSASA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)O |
SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



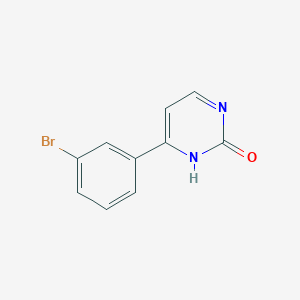


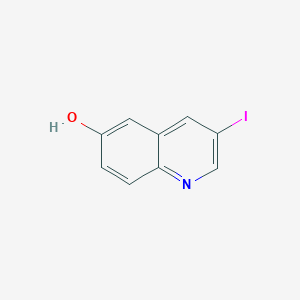
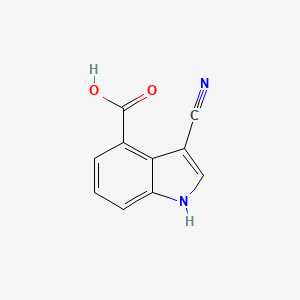
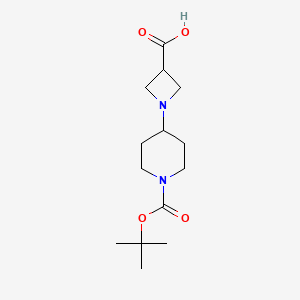
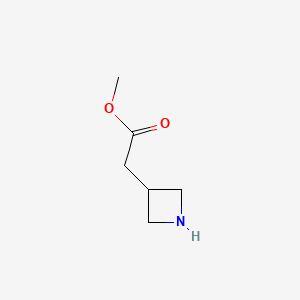
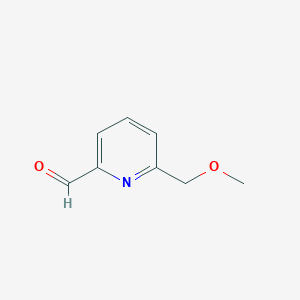
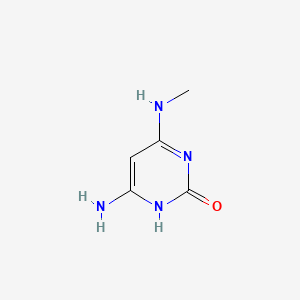

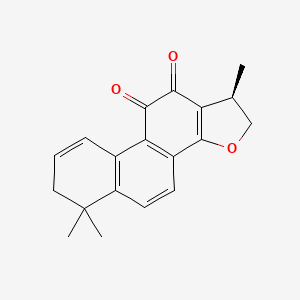
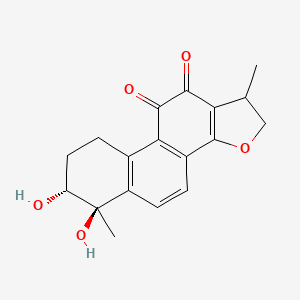

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)